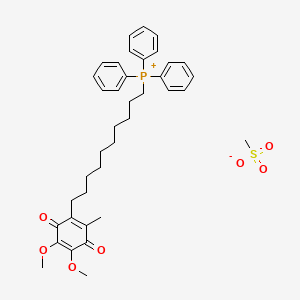

Mitoquinone mesylate

説明

特性

IUPAC Name |

10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZFUVXPTPGOQT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H47O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00233573 | |

| Record name | Mitoquinone mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845959-50-4 | |

| Record name | Mitoquinone mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845959504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitoquinone mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MITOQUINONE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E01CG547T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mitoquinone Mesylate (MitoQ): A Technical Guide to its Mechanism of Action in Oxidative Stress

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mitochondria, the primary sites of cellular energy production, are also the main source of endogenous reactive oxygen species (ROS). Under pathological conditions, excessive mitochondrial ROS (mtROS) production leads to oxidative stress, a key contributor to cellular damage and the progression of numerous diseases. Mitoquinone mesylate (MitoQ) is a novel therapeutic agent designed to specifically target mitochondria and mitigate oxidative stress at its source. This technical guide provides an in-depth exploration of the core mechanisms of action of MitoQ, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex cellular pathways it modulates.

Core Mechanism of Action

MitoQ's efficacy is rooted in its unique chemical structure, which consists of the antioxidant moiety ubiquinone (a derivative of Coenzyme Q10) covalently linked to a lipophilic triphenylphosphonium (TPP) cation via a 10-carbon alkyl chain.[1][2] This design facilitates a two-step mechanism: targeted accumulation within mitochondria followed by potent antioxidant activity.

Mitochondrial Targeting and Accumulation

The key to MitoQ's function is its ability to concentrate within the mitochondrial matrix. The large mitochondrial membrane potential (ΔΨm), which is negative on the inside (~150-180 mV), drives the accumulation of the positively charged TPP cation.[2][3] This electrochemical gradient allows MitoQ to be selectively sequestered within mitochondria at concentrations several hundred-fold higher than in the cytoplasm, placing the antioxidant payload precisely where it is most needed.[3]

Antioxidant Activity and Redox Cycling

Once inside the mitochondria, the ubiquinone head of MitoQ acts as a potent antioxidant. It is reduced to its active ubiquinol form (MitoQH₂) by Complex II (succinate dehydrogenase) of the electron transport chain. MitoQH₂ then donates an electron to neutralize ROS, particularly superoxide (O₂•⁻), thereby becoming the oxidized ubiquinone again. This allows MitoQ to be continuously recycled back to its active form, enabling it to scavenge multiple ROS molecules and protect against lipid peroxidation and oxidative damage to mitochondrial DNA and proteins.

Modulation of Key Signaling Pathways

Beyond direct ROS scavenging, MitoQ exerts its protective effects by modulating critical intracellular signaling pathways involved in the endogenous antioxidant response.

Nrf2/ARE Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress, or its modulation by agents like MitoQ, disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulated expression of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT). Studies have shown that MitoQ treatment significantly promotes Nrf2 nuclear translocation and upregulates these downstream target genes, thereby bolstering the cell's intrinsic antioxidant defenses.

Other Modulated Pathways

-

Sirtuin-3 (Sirt3) Pathway: Research indicates that MitoQ can restore the expression of Sirt3, a key mitochondrial deacetylase, following ischemia-reperfusion injury. Activation of Sirt3 is crucial for maintaining mitochondrial homeostasis and function.

-

PINK1/Parkin-Mediated Mitophagy: In models of diabetic kidney disease, MitoQ has been shown to restore the expression of PINK1 and Parkin, key regulators of mitophagy (the selective removal of damaged mitochondria). This effect is partly mediated through Nrf2 activation, suggesting a crosstalk between the antioxidant response and mitochondrial quality control.

Quantitative Data Summary

The effects of MitoQ have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: Summary of Quantitative Data from Preclinical Studies

| Study Model | MitoQ Dosage/Concentration | Parameter Measured | Result | Citation(s) |

| In Vivo (Animal) | ||||

| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | 500 µM in drinking water (8 wks) | Systolic Blood Pressure | ↓ ~25 mm Hg vs. controls | |

| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | 500 µM in drinking water (8 wks) | Thoracic Aorta NO Bioavailability | ↑ ~70% vs. controls | |

| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | 500 µM in drinking water (8 wks) | Cardiac Hypertrophy | ↓ ~9% in heart weight/body weight ratio | |

| Mouse Model of Traumatic Brain Injury (TBI) | 4 mg/kg (IP, single dose) | Superoxide Dismutase (SOD) Activity | Significantly Upregulated vs. vehicle | |

| Mouse Model of Traumatic Brain Injury (TBI) | 4 mg/kg (IP, single dose) | Malondialdehyde (MDA) Content | Significantly Decreased vs. vehicle | |

| In Vitro (Cell Culture) | ||||

| Human iPSC-derived Cardiomyocytes | 1 µM (48 hrs) | H₂O₂-induced mtROS Production | Significantly Blunted vs. H₂O₂ alone | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 µM | CSE-induced VE-cadherin Decrease | Significantly Inhibited | |

| OLI-neu Cells (Oligodendrocyte Precursor) | 1 µM (24 hrs) | FeCl₂-induced Cell Death | ↓ ~60% vs. FeCl₂ alone | |

| Human Granulosa Cells (HGL5) | 10 µM | ROS-induced Mitochondrial Mass Loss | Maintained ~60% of mass vs. ~20% in ROS group |

Table 2: Summary of Quantitative Data from Human Clinical Trials

| Study Population | MitoQ Dosage | Duration | Parameter Measured | Result | Citation(s) |

| Healthy Older Adults (60-79 yrs) | 20 mg/day | 6 weeks | Brachial Artery Flow-Mediated Dilation | ↑ 42% improvement from baseline | |

| Healthy Middle-Aged Men (40-60 yrs) | 20 mg/day | 6 weeks | Mitochondrial H₂O₂ (during stress) | 24% more effective at reduction than CoQ10 | |

| Healthy Middle-Aged Men (40-60 yrs) | 20 mg/day | 6 weeks | Catalase Levels | ↑ 36% | |

| Middle-Aged Trained Male Cyclists | Not specified | 4 weeks | 8km Time Trial Performance | ↓ 10.8 seconds faster completion time | |

| Septic Shock Patients | 20 mg twice daily | 5 days | Glutathione Peroxidase (GPx) | ↑ 0.14 U/mL vs. placebo | |

| Septic Shock Patients | 20 mg twice daily | 5 days | Malondialdehyde (MDA) | ↓ 0.86 µmol/L vs. placebo |

Experimental Protocols

This section provides synthesized methodologies for key experiments used to evaluate the mechanism of action of MitoQ.

Measurement of Mitochondrial ROS Production

This protocol is based on the use of MitoSOX Red, a fluorescent dye that selectively targets mitochondria and fluoresces upon oxidation by superoxide.

Workflow Diagram:

Methodology:

-

Cell Culture: Plate and culture cells (e.g., HUVECs, H9C2s) in an appropriate medium until they reach 70-80% confluency.

-

Treatment: Pre-treat cells with the desired concentration of MitoQ for a specified duration (e.g., 1 µM for 24 hours). An oxidative stressor (e.g., H₂O₂, 100 µM) can be co-incubated for the final hours. Include vehicle and positive controls.

-

Staining: Remove the treatment medium and incubate the cells with MitoSOX Red reagent (typically 2-5 µM in HBSS or serum-free media) for 10-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells two to three times with a warm buffer (e.g., PBS or HBSS) to remove excess probe.

-

Analysis: Immediately measure the red fluorescence using a fluorescence microscope or a microplate reader. Excitation/Emission is typically ~510/580 nm. Quantify the fluorescence intensity relative to control groups.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses Tetramethylrhodamine, Methyl Ester (TMRM), a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials.

Methodology:

-

Cell Preparation: Culture and treat cells with MitoQ as described in protocol 5.1.

-

Staining: Load cells with a low concentration of TMRM (e.g., 20-40 nM) for 20-30 minutes at 37°C. Using a low concentration ensures the dye is in a "non-quenching" mode, where fluorescence is proportional to ΔΨm.

-

Imaging/Measurement: Measure fluorescence using a microscope or plate reader (Ex/Em ~548/573 nm). A decrease in TMRM fluorescence indicates mitochondrial depolarization.

-

Control: As a control for complete depolarization, add a protonophore such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at the end of the experiment to abolish the membrane potential.

Western Blot for Nrf2 Nuclear Translocation

This protocol quantifies the amount of Nrf2 protein that has moved into the nucleus, a key indicator of its activation.

Workflow Diagram:

Methodology:

-

Cell Treatment & Lysis: Treat cells as required. Harvest the cells and perform subcellular fractionation using a commercial kit to separate nuclear and cytoplasmic extracts.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against Nrf2 overnight at 4°C.

-

Loading Control: Probe the same membrane with a primary antibody for a nuclear marker (e.g., Lamin B1 or Histone H3) to ensure equal loading of nuclear protein.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band density using software like ImageJ. An increase in the Nrf2 signal in the nuclear fraction relative to the control indicates translocation.

Conclusion

Mitoquinone mesylate represents a highly targeted strategy to combat oxidative stress. Its mechanism of action is multifaceted, combining direct, catalytic neutralization of mitochondrial ROS with the strategic upregulation of the cell's own endogenous antioxidant defense systems via the Nrf2 pathway. The quantitative data from a breadth of preclinical and clinical studies demonstrate its potential to ameliorate dysfunction in a variety of contexts, from cardiovascular health to neuroprotection. The experimental protocols outlined herein provide a foundation for further research into the precise molecular interactions and therapeutic applications of this promising mitochondria-targeted antioxidant.

References

The Discovery and Development of Mitoquinone (MitoQ): A Technical Guide

An In-depth Exploration for Researchers and Drug Development Professionals

Abstract

Mitoquinone (MitoQ), a synthetic derivative of Coenzyme Q10, represents a pioneering approach in targeting mitochondrial oxidative stress, a key pathological factor in a wide array of human diseases. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of MitoQ. It details the rationale behind its design, its unique mitochondrial targeting strategy, and its antioxidant properties. Furthermore, this guide summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols for its evaluation, and visualizes its molecular interactions and signaling pathways.

Introduction: The Rationale for a Mitochondria-Targeted Antioxidant

Mitochondria, the primary sites of cellular energy production, are also the main source of endogenous reactive oxygen species (ROS).[1] While ROS play a role in cellular signaling, their overproduction leads to oxidative stress, causing damage to lipids, proteins, and DNA, and contributing to cellular dysfunction and apoptosis.[1] This mitochondrial oxidative damage is implicated in the pathogenesis of numerous conditions, including neurodegenerative diseases like Parkinson's, cardiovascular diseases, and metabolic disorders.[2][3]

Conventional antioxidants have shown limited efficacy in clinical trials, largely due to their inability to cross the mitochondrial membranes and accumulate at the site of ROS production. This led to the development of mitochondria-targeted antioxidants, designed to specifically concentrate within the mitochondria.[2] Mitoquinone, first developed in the late 1990s, is the most extensively studied of these compounds. It was designed to overcome the pharmacokinetic limitations of Coenzyme Q10 by facilitating its accumulation within the mitochondrial matrix.

The Genesis of MitoQ: Design and Synthesis

MitoQ was rationally designed by covalently linking the antioxidant ubiquinone moiety of Coenzyme Q10 to a lipophilic triphenylphosphonium (TPP) cation via a ten-carbon aliphatic chain. The TPP cation is the key to its mitochondrial targeting.

Synthesis of Mitoquinone

The synthesis of MitoQ analogues involves several key steps. One common strategy involves the reduction of intermediate quinones to hydroquinones before the introduction of the triphenylphosphonium group, which has been found to improve the purity of the final product. For the synthesis of various MitoQ analogues with different carbon chain lengths, a common synthetic intermediate like an allyl arene can be utilized.

A general synthetic scheme is as follows:

-

Reagents and conditions:

-

(a) (i) Sodium dithionite (Na2S2O4) in a 1:1 ethyl acetate/water mixture.

-

(ii) Triphenylphosphine (PPh3) in ethanol within a sealed tube at 85°C.

-

(iii) Air, Palladium on carbon (Pd/C) in methanol at 23°C, with yields ranging from 55–92%.

-

Mechanism of Action

MitoQ's therapeutic potential stems from its dual-action mechanism: selective accumulation within mitochondria and potent antioxidant activity.

Mitochondrial Targeting

The inner mitochondrial membrane maintains a large negative membrane potential (around 150-180 mV). The positively charged TPP cation of MitoQ allows it to be electrophoretically driven across the inner mitochondrial membrane, leading to its accumulation within the mitochondrial matrix at concentrations up to 1,000-fold higher than in the cytoplasm. This ensures that the antioxidant ubiquinone head is delivered directly to the primary site of ROS production.

Antioxidant Redox Cycling

Once inside the mitochondria, the ubiquinone head of MitoQ is reduced to its active ubiquinol form (MitoQH2) by the electron transport chain, primarily Complex II. This active form is a potent antioxidant that can neutralize ROS, particularly by inhibiting lipid peroxidation. Upon neutralizing a free radical, MitoQH2 is oxidized back to MitoQ, which can then be recycled back to its active form. This redox cycling allows a single molecule of MitoQ to neutralize multiple ROS molecules, making it a highly efficient antioxidant.

Modulation of Cellular Signaling Pathways

Beyond direct ROS scavenging, MitoQ influences key cellular signaling pathways involved in the response to oxidative stress and cellular homeostasis.

Nrf2-ARE Pathway

MitoQ has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress, or compounds like MitoQ, can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE, upregulating the expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

AMPK-mTOR Pathway and Autophagy

MitoQ can also modulate autophagy, the cellular process of degrading and recycling damaged organelles and proteins, through the AMP-activated protein kinase (AMPK)-mammalian target of rapamycin (mTOR) pathway. By affecting mitochondrial respiratory function, MitoQ can alter the cellular energy status (ATP/AMP ratio), leading to the activation of AMPK. Activated AMPK then inhibits mTOR, a key negative regulator of autophagy, thereby promoting autophagic flux. This process helps clear damaged mitochondria and maintain cellular health.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of MitoQ has been evaluated in numerous in vitro, in vivo, and human clinical studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Efficacy of MitoQ

| Parameter | Cell Type | Treatment | Result | Reference |

| ROS Production | Murine pancreatic acinar cells | H2O2 | MitoQ blocks H2O2-induced intracellular ROS responses. | |

| Human breast cancer (MDA-MB-231) | - | IC50 for inhibiting mitochondrial complex I-dependent oxygen consumption = 0.52 µM. | ||

| Cell Proliferation | Human breast cancer (MDA-MB-231) | - | IC50 for inhibiting proliferation = 0.38 µM. | |

| Mitochondrial Uptake | HepG2 cells | 1 µM MitoQ for 1h | >90% enrichment of MitoQ in mitochondria. | |

| Mitochondrial Membrane Potential | HK-2 cells | Hypoxia/Reoxygenation | MitoQ partially restored mitochondrial membrane potential. | |

| ATP Content | HK-2 cells | Hypoxia/Reoxygenation | MitoQ partially restored ATP content. |

Table 2: In Vivo Efficacy of MitoQ in Animal Models

| Disease Model | Animal | Dosage | Duration | Key Findings | Reference |

| Traumatic Brain Injury | Mouse | - | - | Reduced Bax translocation and cytochrome c release; activated Nrf2 pathway. | |

| Intestinal Ischemia/Reperfusion | Mouse | - | - | Attenuated intestinal hyperpermeability, inflammation, and apoptosis. | |

| Renal Ischemia/Reperfusion | - | - | - | Ameliorated renal dysfunction and pathological injury; reduced mitochondrial fission. | |

| Age-related Vascular Dysfunction | Old Mice | Oral supplementation | 4 weeks | Restored endothelial-dependent dilation; reduced aortic stiffness. | |

| High-Fat Diet-Induced Obesity | Mouse | 500 µmol/L in drinking water | 107 days | Attenuated weight gain and mitigated oxidative stress. |

Table 3: Human Clinical Trial Data for MitoQ

| Condition | Participants | Dosage | Duration | Key Findings | Reference |

| Hepatitis C | Patients with Hepatitis C | 40-80 mg/day | - | Prevented liver damage. | |

| Healthy Older Adults | 60-80 years old | 20 mg/day | 6 weeks | Improved endothelial function by 42%; reduced plasma oxidized LDL. | |

| Healthy Middle-Aged Men | 40-60 years old | 20 mg/day | 6 weeks | 24% more effective than CoQ10 at reducing mitochondrial H2O2; increased catalase by 36%. | |

| Exercise Performance | Trained middle-aged male cyclists | 20 mg/day | 4 weeks | 10.8-second reduction in 8 km time trial; 10-watt increase in power. | |

| Septic Shock | Septic shock patients | 20 mg twice daily | 5 days | Significantly improved oxidative biomarkers (GPx, CAT, SOD). |

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section details common methodologies used to assess the effects of MitoQ.

Measurement of Mitochondrial Superoxide

-

Principle: MitoSOX™ Red is a fluorogenic dye that selectively targets mitochondria and is oxidized by superoxide to exhibit red fluorescence.

-

Protocol:

-

Treat cells with MitoQ at the desired concentration and duration.

-

Incubate cells with 50 nM MitoSOX™ Red for 30 minutes.

-

Wash cells with a warm buffer to remove excess probe.

-

Analyze fluorescence using a fluorescence microscope or flow cytometer.

-

For acute oxidative stress, cells can be co-incubated with an inducer like 5 µM antimycin A.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm)

-

Principle: Fluorescent dyes like Tetramethylrhodamine, methyl ester (TMRM) or JC-1 are used. TMRM accumulates in polarized mitochondria and its fluorescence intensity is proportional to ΔΨm. JC-1 exhibits potential-dependent accumulation, forming red fluorescent aggregates in healthy mitochondria and remaining as green fluorescent monomers in the cytoplasm of cells with low ΔΨm.

-

TMRM Protocol:

-

Load cells with 40 nM TMRM for 30 minutes.

-

Incubate with MitoQ (e.g., 1 µM or 10 µM).

-

Induce depolarization with an agent like cholecystokinin-8 (CCK-8, 10 nM) or the protonophore CCCP (10 µM) as a control for complete depolarization.

-

Monitor fluorescence changes over time. Excitation at 543 nm and emission collection at 560–650 nm.

-

Detection of Autophagy

-

Principle: Autophagy can be visualized by staining autophagic compartments with specific dyes or by measuring the levels of autophagy-related proteins.

-

Cyto-ID® Staining Protocol:

-

Treat HepG2 cells with 1 µM MitoQ for 2 hours.

-

Stain cells with Cyto-ID®, a cationic amphiphilic tracer dye that specifically labels autophagic vacuoles.

-

Visualize the accumulation of green fluorescence, indicating autophagosomes, using fluorescence microscopy.

-

-

Western Blot for LC3:

-

During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II).

-

Perform Western blot analysis on cell lysates using an antibody against LC3.

-

An increase in the LC3-II/LC3-I ratio is indicative of increased autophagic activity.

-

Western Blot Analysis for Protein Expression

-

Principle: This technique is used to detect and quantify specific proteins in a sample.

-

General Protocol:

-

Isolate polymorphonuclear leukocytes (PMNs) from patient blood samples.

-

Resuspend cells at a density of 10^6 cells/mL in complete RPMI medium.

-

Treat samples with 0.5 µM MitoQ for 30 minutes.

-

Lyse the cells to extract proteins.

-

Separate proteins by size using SDS-PAGE.

-

Transfer proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, NFκB-p65, GPX-1).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and quantify band intensity.

-

Conclusion and Future Directions

Mitoquinone has emerged as a seminal molecule in the field of mitochondrial medicine. Its rational design, which effectively overcomes the delivery barrier of conventional antioxidants, has paved the way for a new class of therapeutics targeting the powerhouse of the cell. The wealth of preclinical data, supported by encouraging findings from human clinical trials, underscores its potential in mitigating conditions underpinned by mitochondrial oxidative stress.

However, the journey of MitoQ from a research tool to a mainstream therapeutic is ongoing. While it has shown a good safety profile, some studies have noted potential adverse effects, such as inducing mitochondrial swelling and depolarization at higher concentrations. Further large-scale clinical trials are necessary to unequivocally establish its efficacy and safety across various diseases. The continued investigation of MitoQ and other mitochondria-targeted agents will undoubtedly deepen our understanding of mitochondrial pathophysiology and may yield novel treatments for a host of debilitating diseases.

References

Mitoquinone Mesylate (MitoQ): A Technical Guide to Synthesis, Chemical Properties, and Experimental Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Mitoquinone mesylate (MitoQ) is a synthetically modified analogue of Coenzyme Q10, engineered for targeted accumulation within mitochondria. [[1]] Its structure comprises a ubiquinone antioxidant moiety covalently attached via a 10-carbon alkyl chain to a lipophilic triphenylphosphonium (TPP) cation. [[2][3][4]] This design leverages the large mitochondrial membrane potential to drive its accumulation into the mitochondrial matrix, making it a potent tool for investigating and mitigating mitochondrial oxidative stress. [[2]] This document provides a comprehensive overview of the synthesis, chemical characteristics, and key experimental protocols for Mitoquinone mesylate, serving as a technical resource for professionals in research and drug development.

Chemical and Physical Properties

Mitoquinone mesylate is typically supplied as a waxy or crystalline solid. [] Its defining characteristic is the TPP cation, which facilitates its passage through lipid bilayers and subsequent concentration within mitochondria. [] The ubiquinone head is the redox-active component, cycling between its oxidized (ubiquinone) and reduced (ubiquinol) forms to exert its antioxidant effect. []

Table 1: Chemical and Physical Properties of Mitoquinone Mesylate

| Property | Value | Reference(s) |

| IUPAC Name | 10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;methanesulfonate | |

| Synonyms | MitoQ, MitoQ10 mesylate | |

| CAS Number | 845959-50-4 | |

| Molecular Formula | C38H47O7PS | |

| Molar Mass | 678.82 g·mol−1 | |

| Appearance | Brown waxy solid | |

| Solubility | DMSO: ~50-70 mg/mL []Ethanol: ~30 mg/mL []Water: ~10 mg/mL []PBS (pH 7.2): ~0.3 mg/mL [] | |

| Stability & Storage | Solid: Stable for ≥2 years when stored at -20°C. []Solutions (DMSO/Ethanol): May be stored at -20°C for up to 3 months. []Aqueous solutions are not recommended for storage for more than one day. [] |

Synthesis and Purification

The synthesis of Mitoquinone mesylate is a multi-step process that involves the creation of the ubiquinone core followed by its conjugation to the TPP cation.

General Synthesis Strategy

A prominent synthetic route involves a two-step reductive alkylation process. [] The general strategy is to prepare a precursor molecule containing a suitable leaving group (e.g., alkyl sulfonyl, bromo, or iodo group) attached to the ubiquinone moiety. [] This intermediate is then reacted with triphenylphosphine to form the TPP cation via nucleophilic substitution. []

Key Reaction Steps

-

Quinone Intermediate Formation: The ubiquinone structure is first generated via the oxidation of a suitable precursor. [] This step establishes the redox-active antioxidant component of the final molecule.

-

TPP Group Attachment (Conjugation): The TPP group is introduced through a nucleophilic substitution reaction. [] The quinone intermediate, functionalized with a leaving group on its alkyl chain, reacts with triphenylphosphine. [] This reaction is typically performed in a polar aprotic solvent like DMF at elevated temperatures (60–80°C). [] The phosphine attacks the carbon atom, displacing the leaving group and forming the lipophilic TPP cation. []

Purification Techniques

After synthesis, the crude product requires purification to remove unreacted starting materials and byproducts.

-

Trituration/Precipitation: The product is often triturated (washed) repeatedly with a solvent like diethyl ether to remove excess triphenylphosphine, yielding an off-white solid. [] Further purification can be achieved by dissolving the solid in chloroform or dichloromethane and precipitating it again with diethyl ether. []

-

Recrystallization: Using ethanol/water mixtures can yield crystals with high purity (≥98%). []

-

Column Chromatography: Silica gel chromatography with an ethyl acetate/hexane eluent is effective for resolving the TPP-conjugated product from unreacted starting materials. []

Mechanism of Action and Key Signaling Pathways

MitoQ's efficacy stems from its targeted delivery and potent antioxidant activity within the mitochondria.

Mitochondrial Targeting and Redox Cycling

The positively charged TPP cation and the molecule's lipophilic nature allow it to readily permeate cell membranes. [] Driven by the large negative membrane potential (~150-180 mV) of the inner mitochondrial membrane, MitoQ accumulates several hundred- to a thousand-fold inside the mitochondrial matrix. [] Once inside, the ubiquinone moiety is reduced to its active antioxidant form, ubiquinol (MitoQH2), by Complex II (succinate dehydrogenase) of the electron transport chain. [] This active form then scavenges reactive oxygen species (ROS), particularly superoxide, and is subsequently regenerated back to ubiquinone by other components of the respiratory chain, allowing it to function in a catalytic cycle. []

Modulation of Cellular Signaling

Beyond direct ROS scavenging, MitoQ influences several key signaling pathways implicated in cellular stress responses:

-

Nrf2 Pathway Activation: MitoQ has been shown to enhance the activity of the Nrf2 antioxidant pathway. [] It can downregulate the expression of Keap1, the negative regulator of Nrf2, leading to increased Nrf2 protein expression. [] Nrf2 then translocates to the nucleus, activating antioxidant response elements (AREs) and upregulating the expression of endogenous antioxidant enzymes.

-

Inhibition of Mitochondrial Fission: In cellular models of Parkinson's disease, oxidative stress can trigger excessive mitochondrial fragmentation. [] MitoQ pre-treatment has been shown to inhibit the translocation of dynamin-related protein 1 (Drp1) from the cytosol to the mitochondria, a key step in the fission process. [] This helps preserve normal mitochondrial morphology. []

-

Suppression of Hypoxia-Inducible Factor 1α (HIF1α): In models of alcohol-induced liver disease, ethanol consumption leads to ROS-dependent stabilization of HIF1α. [] Treatment with MitoQ can completely block this increase in HIF1α, thereby attenuating downstream pathological effects like steatosis. []

Experimental Protocols and Methodologies

MitoQ is widely used in both in vitro and in vivo models of oxidative stress. The appropriate concentration or dosage depends on the specific model and experimental question.

Table 2: Summary of Experimental Concentrations and Dosages

| Model System | Concentration / Dosage | Application | Reference(s) |

| Cell Culture (in vitro) | 50 nM - 20 µM | Protection against oxidative damage, analysis of mitochondrial dynamics | |

| Rodent Models (in vivo) | Oral Gavage: 10 - 25 mg/kg/dayIntravenous (IV): 5 mg/kg | Pharmacokinetic studies, treatment of systemic oxidative stress | |

| Human Studies (clinical) | 20 - 80 mg/day | Assessment of effects on vascular function and DNA damage |

Protocol: In Vitro Assessment of Mitochondrial Superoxide

This protocol describes the use of MitoSOX™ Red, a fluorescent dye that targets mitochondria and measures superoxide levels, to assess the protective effects of MitoQ in cell culture. []

-

Cell Plating: Plate cells (e.g., NRK or SH-SY5Y) in a suitable format (e.g., 96-well plate or glass-bottom dish) and grow to ~60% confluency. []

-

Pre-treatment: Treat cells with the desired concentration of MitoQ (e.g., 50 nM - 1 µM) for a specified duration (e.g., 30 minutes to 16 hours) in standard culture medium. [] Include vehicle control (e.g., DMSO) and positive control (oxidative stress inducer alone) groups.

-

Induction of Oxidative Stress: Introduce an oxidative stressor, such as 6-hydroxydopamine (6-OHDA), antimycin A, or H₂O₂, at a predetermined concentration. []

-

MitoSOX™ Staining: Following the stress induction period, incubate the cells with 50 nM MitoSOX™ Red for 30 minutes in a light-protected environment. []

-

Imaging and Quantification: Wash the cells with warm buffer (e.g., PBS). Analyze fluorescence using a fluorescence microscope or plate reader. An increase in red fluorescence indicates higher levels of mitochondrial superoxide.

Protocol: In Vivo Administration and Formulation

For animal studies, MitoQ can be administered via oral gavage or injection. A common formulation for oral administration is described below.

-

Stock Solution Preparation: Prepare a concentrated stock solution of MitoQ mesylate in DMSO (e.g., 25 mg/mL). []

-

Vehicle Formulation: For a general-purpose vehicle suitable for many animal experiments, prepare a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. []

-

Final Dosing Solution: a. Add the required volume of the DMSO stock solution to the PEG300 and mix until clear. [] b. Add the Tween-80 to the mixture and mix until clear. [] c. Finally, add the saline to reach the final volume. [] d. The mixed solution should be used immediately for optimal results. []

-

Administration: Administer the final solution to the animals (e.g., rats or mice) via oral gavage at the desired dosage (e.g., 10 mg/kg). [] The treatment can be acute or chronic (e.g., daily for 4 weeks). []

Conclusion

Mitoquinone mesylate is a well-characterized and powerful research tool for studying the role of mitochondrial oxidative stress in a vast array of biological processes and disease models. Its unique chemical design, which ensures targeted delivery to the primary site of ROS production, makes it significantly more effective than non-targeted antioxidants. [] Understanding its chemical properties, synthesis, and appropriate experimental application is critical for leveraging its full potential in advancing our knowledge of mitochondrial biology and developing novel therapeutic strategies.

References

- 1. Mitoquinone mesylate - Wikipedia [en.wikipedia.org]

- 2. Mitoquinone Mesylate (MitoQ) | Mitochondria-Targeted Antioxidant [benchchem.com]

- 3. Redox-crippled MitoQ potently inhibits breast cancer and glioma cell proliferation: A negative control for verifying the antioxidant mechanism of MitoQ in cancer and other oxidative pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mitochondria-targeted anti-oxidant MitoQ reduces aspects of mitochondrial fission in the 6-OHDA cell model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Mitochondrial Targeting by Mitoquinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which Mitoquinone (MitoQ), a mitochondria-targeted antioxidant, selectively accumulates within mitochondria. It delves into the quantitative aspects of this targeting, details key experimental protocols for its study, and illustrates the signaling pathways it modulates.

The Fundamental Principle: Leveraging the Mitochondrial Membrane Potential

Mitoquinone's remarkable ability to concentrate within mitochondria hinges on its unique chemical structure. It consists of two key moieties: a ubiquinone antioxidant and a lipophilic triphenylphosphonium (TPP) cation, connected by an aliphatic carbon chain.[1][2] The TPP cation is the cornerstone of its mitochondrial targeting.

Mitochondria maintain a substantial negative membrane potential across their inner membrane, typically ranging from -150 to -180 mV, which is significantly more negative than the plasma membrane potential.[3] This strong electrochemical gradient acts as a powerful driving force for the accumulation of the positively charged TPP cation of the MitoQ molecule.[4][5] The lipophilic nature of the TPP cation allows it to readily pass through biological membranes. Consequently, MitoQ is actively drawn from the cytoplasm into the mitochondrial matrix, where it can accumulate to concentrations several hundred to a thousand times greater than in the cytoplasm. This dramatic accumulation is a key factor in its potent antioxidant efficacy at the primary site of cellular reactive oxygen species (ROS) production.

Quantitative Analysis of Mitoquinone's Mitochondrial Accumulation and Efficacy

The selective accumulation and potent antioxidant effects of MitoQ have been quantified in numerous studies. The following tables summarize key quantitative data regarding its mitochondrial uptake, antioxidant efficacy, and impact on mitochondrial function.

Table 1: Mitochondrial Accumulation of Mitoquinone

| Cell/Tissue Type | Method | Accumulation Factor (Mitochondria vs. Whole Cell/Cytosol) | Reference |

| HepG2 cells | HPLC-MS | >90% enrichment in mitochondria | |

| Isolated rat liver mitochondria | Scintillation counting ([³H]-methyl-TPP) | Significant uptake at 4°C | |

| General estimation | Nernst equation | ~10-fold accumulation for every 61.5 mV of membrane potential | |

| General estimation | Various | 100 to 1000-fold |

Table 2: Antioxidant Efficacy of Mitoquinone

| Parameter | Cell/Model System | Concentration/Dose | Effect | Reference |

| IC50 (Cell Proliferation) | MDA-MB-231 breast cancer cells | 0.38 µM | Inhibition of cell proliferation | |

| IC50 (Complex I Oxygen Consumption) | MDA-MB-231 breast cancer cells | 0.52 µM | Inhibition of mitochondrial complex I-dependent oxygen consumption | |

| ROS and MDA levels | Frozen-thawed rooster sperm | 150 nM | Lowest levels of ROS and MDA | |

| Superoxide release | PMA-stimulated polymorphonuclear leukocytes | 10 µM | 56 ± 3% inhibition | |

| Cell Viability | Doxorubicin-treated H9c2 myoblasts | 0.05–10 µM | Dose-dependent increase in cell viability |

Table 3: Effect of Mitoquinone on Mitochondrial Membrane Potential (MMP)

| Cell/Tissue Type | Concentration | Observation | Reference |

| Mouse Oocytes | 0.02 µM | Significantly higher red/green fluorescence ratio (JC-1), indicating improved MMP | |

| HK-2 cells (Hypoxia/Reoxygenation) | Not specified | Reversed the decrease in MMP | |

| Isolated Mitochondria | Up to 10 µM | Little effect on MMP | |

| Isolated Mitochondria | ≥ 25 µM | Decrease in MMP | |

| Washed Platelets | 1, 2.5, 5 µM | Evaluated using TMRM |

Key Experimental Protocols

This section provides detailed methodologies for two fundamental experiments used to characterize the mitochondrial targeting and antioxidant activity of Mitoquinone.

Protocol for Quantifying Mitochondrial Uptake of Mitoquinone by HPLC-MS

This protocol details the procedure for measuring the concentration of MitoQ in whole cells and isolated mitochondria to determine its enrichment.

Materials:

-

Cell culture reagents

-

Mitoquinone

-

Mitochondrial isolation kit

-

Homogenization buffer

-

Protein precipitation solution (e.g., acetonitrile with internal standard)

-

HPLC-MS system (e.g., EVOQ Qube LC-TQ system)

Procedure:

-

Cell Culture and Treatment: Culture cells (e.g., HepG2) to the desired confluence. Treat the cells with a known concentration of MitoQ for a specified duration (e.g., 1-2 hours).

-

Cell Harvesting and Division: Harvest the cells and divide the cell suspension into two equal aliquots.

-

Whole-Cell Lysate Preparation: From the first aliquot, prepare a whole-cell lysate according to standard laboratory procedures.

-

Mitochondrial Isolation: From the second aliquot, isolate mitochondria using a commercial mitochondrial isolation kit following the manufacturer's instructions.

-

Sample Preparation for HPLC-MS:

-

To both the whole-cell lysate and the isolated mitochondrial fraction, add a protein precipitation solution to remove proteins.

-

Centrifuge the samples to pellet the precipitated protein and collect the supernatant.

-

-

HPLC-MS Analysis:

-

Inject the supernatant into the HPLC-MS system.

-

Develop a standard curve for MitoQ using known concentrations (e.g., 1-1000 ng/mL).

-

Quantify the concentration of MitoQ in both the whole-cell and mitochondrial samples by comparing their peak areas to the standard curve.

-

-

Data Analysis: Calculate the enrichment of MitoQ in the mitochondria by comparing the concentration in the mitochondrial fraction to the whole-cell fraction.

Protocol for Measuring Mitochondrial ROS using MitoSOX Red and Flow Cytometry

This protocol describes the use of MitoSOX Red, a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide, to measure changes in mitochondrial ROS levels after MitoQ treatment.

Materials:

-

Cell culture reagents

-

Mitoquinone

-

MitoSOX Red reagent

-

DMSO

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with MitoQ at various concentrations for the desired time. Include appropriate positive and negative controls.

-

Preparation of MitoSOX Staining Solution: Prepare a fresh stock solution of MitoSOX Red in DMSO (e.g., 5 mM). Immediately before use, dilute the stock solution in pre-warmed PBS or HBSS to the final working concentration (typically 1-5 µM).

-

Cell Staining:

-

Remove the culture medium from the cells and wash them once with pre-warmed PBS or HBSS.

-

Add the MitoSOX Red staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Cell Harvesting and Washing:

-

After incubation, gently remove the staining solution.

-

Wash the cells three times with pre-warmed PBS or HBSS.

-

Harvest the cells by trypsinization or using a cell scraper.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in PBS for flow cytometry analysis.

-

Acquire the fluorescence signal in the appropriate channel (e.g., PE channel for MitoSOX Red).

-

-

Data Analysis: Analyze the flow cytometry data to determine the mean fluorescence intensity, which is proportional to the level of mitochondrial superoxide. Compare the fluorescence intensity of MitoQ-treated cells to control cells.

Signaling Pathways Modulated by Mitoquinone

Mitoquinone's antioxidant activity within the mitochondria triggers a cascade of downstream signaling events. Two prominent pathways influenced by MitoQ are the Nrf2-ARE and AMPK signaling pathways.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress, which can be modulated by MitoQ, leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. This includes enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).

The AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor. When the cellular AMP/ATP ratio increases, indicating low energy status, AMPK is activated. MitoQ can influence this pathway, potentially through its effects on mitochondrial respiration and ATP production. Activated AMPK initiates a range of downstream effects to restore energy homeostasis. It inhibits anabolic pathways that consume ATP, such as protein synthesis via the mTORC1 pathway, and stimulates catabolic pathways that generate ATP. Furthermore, AMPK plays a role in mitochondrial homeostasis by promoting mitophagy (the removal of damaged mitochondria) and mitochondrial biogenesis.

Experimental and Drug Development Workflow

The investigation and development of Mitoquinone as a therapeutic agent follows a logical progression from fundamental research to clinical application.

References

- 1. The Antioxidant Transcription Factor Nrf2 Negatively Regulates Autophagy and Growth Arrest Induced by the Anticancer Redox Agent Mitoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondria-Targeted Antioxidant Mitoquinone Maintains Mitochondrial Homeostasis through the Sirt3-Dependent Pathway to Mitigate Oxidative Damage Caused by Renal Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The In Vitro Biological Activity of Mitoquinone Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitoquinone mesylate (MitoQ) is a synthetically developed antioxidant specifically engineered to target mitochondria, the primary site of reactive oxygen species (ROS) production within the cell.[1] This guide provides a comprehensive overview of the in vitro biological activities of MitoQ, detailing its mechanism of action, effects on cellular processes, and the experimental protocols used to elucidate these activities.

Core Mechanism of Action: A Mitochondria-Targeted Antioxidant

MitoQ's unique structure, a ubiquinone moiety linked to a lipophilic triphenylphosphonium (TPP) cation, facilitates its accumulation within the mitochondria.[2] The large negative membrane potential across the inner mitochondrial membrane drives the uptake of the positively charged TPP cation, concentrating MitoQ several hundred-fold within the mitochondrial matrix.[2] Once localized, the ubiquinone component undergoes redox cycling, scavenging excess ROS and protecting mitochondrial components from oxidative damage.[1] This targeted approach enhances its antioxidant efficacy compared to non-targeted antioxidants.[1]

Quantitative Data on In Vitro Biological Activities

The following tables summarize the quantitative effects of Mitoquinone mesylate across various in vitro assays and cell lines.

| Cell Line | Assay Type | Endpoint | MitoQ Concentration | Result | Reference |

| Murine Pancreatic Acinar Cells | ROS Production | H2O2-induced ROS | 1 µM, 10 µM | Blocks intracellular ROS responses | |

| Mitochondrial Depolarization | CCK or TLCS-induced depolarization | 1 µM, 10 µM | Does not reduce depolarization | ||

| Cell Death | Basal and CCK-induced | Not Specified | Increases cell death | ||

| Calu-3 (Human Lung Adenocarcinoma) | Antiviral Activity | SARS-CoV-2 (Beta variant) IC50 | Nanomolar range | Potent antiviral activity | |

| Antiviral Activity | SARS-CoV-2 (Delta variant) IC50 | Nanomolar range | Potent antiviral activity | ||

| 17CL-1 (Mouse Fibroblasts) | Antiviral Activity | Murine Hepatitis Virus (MHV) IC50 | Nanomolar range | Potent antiviral activity | |

| Human Primary Bronchial Epithelial Cells (pHBE) | Inflammation | HDM-induced CCL20 production | 100 nM | Significantly inhibited CCL20 | |

| Inflammation | HDM-induced IL-8 production | >100 nM | Inhibited IL-8 | ||

| Bovine Oocytes | In Vitro Maturation | Cleavage and Blastocyst rates | 0.1 µM, 0.5 µM | No significant negative effect | |

| In Vitro Maturation | Cleavage and Blastocyst rates | 1.0 µM | Significantly reduced development | ||

| Mitochondrial Function | Mitochondrial Membrane Potential (MMP) and ROS | 0.1 µM, 0.5 µM | No significant negative effect | ||

| Mitochondrial Function | Mitochondrial Membrane Potential (MMP) and ROS | 1.0 µM | Significantly reduced MMP and ROS |

| Cell Line | Assay Type | Endpoint | IC50 Value | Reference |

| Calu-3 (Human Lung Adenocarcinoma) | Antiviral (SARS-CoV-2 Beta) | Inhibition of viral replication | Nanomolar | |

| Calu-3 (Human Lung Adenocarcinoma) | Antiviral (SARS-CoV-2 Delta) | Inhibition of viral replication | Nanomolar | |

| 17CL-1 (Mouse Fibroblasts) | Antiviral (Murine Hepatitis Virus) | Inhibition of viral replication | Nanomolar |

Key In Vitro Biological Activities and Signaling Pathways

Regulation of Oxidative Stress and the Keap1-Nrf2 Signaling Pathway

MitoQ effectively mitigates oxidative stress by not only directly scavenging ROS but also by activating the Keap1-Nrf2 signaling pathway, a crucial cellular defense mechanism against oxidative insults. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress, potentially induced by MitoQ's redox cycling, leads to the dissociation of Nrf2 from Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes include NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1), which play vital roles in cellular detoxification and antioxidant defense.

Modulation of Mitochondrial Homeostasis via the Sirt3 Signaling Pathway

MitoQ has been shown to positively influence mitochondrial health and function through the activation of Sirtuin 3 (SIRT3), a key mitochondrial deacetylase. SIRT3 plays a critical role in maintaining mitochondrial homeostasis by regulating mitochondrial biogenesis, dynamics (fusion and fission), and the activity of antioxidant enzymes such as superoxide dismutase 2 (SOD2). By upregulating SIRT3, MitoQ can enhance mitochondrial function, promote the removal of damaged mitochondria (mitophagy), and reduce apoptosis.

References

Mitoquinone Mesylate (MitoQ): A Mitochondria-Targeted Antioxidant - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial oxidative stress is a key contributor to a myriad of cellular pathologies and is implicated in a wide range of human diseases. The development of therapies that specifically target and neutralize reactive oxygen species (ROS) at their primary site of production within the mitochondria is a significant area of research. Mitoquinone mesylate (MitoQ) has emerged as a leading mitochondria-targeted antioxidant. This technical guide provides an in-depth overview of MitoQ, including its mechanism of action, synthesis, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction: The Rationale for Mitochondria-Targeted Antioxidants

Mitochondria, the powerhouses of the cell, are the primary source of endogenous ROS. While ROS play a role in cellular signaling, their overproduction leads to oxidative stress, causing damage to lipids, proteins, and mitochondrial DNA (mtDNA).[1] This damage impairs mitochondrial function, a central factor in cellular aging and the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes.[]

Conventional antioxidants have shown limited efficacy in clinical trials, partly due to their inability to accumulate in mitochondria at concentrations sufficient to counteract the high levels of ROS.[1] MitoQ was designed to overcome this limitation. It consists of a ubiquinone moiety, the antioxidant component of coenzyme Q10, covalently attached to a lipophilic triphenylphosphonium (TPP) cation.[3] This TPP cation allows MitoQ to readily cross cell membranes and accumulate several hundred-fold within the mitochondria, driven by the large mitochondrial membrane potential.[3]

Chemical Structure and Synthesis

Mitoquinone mesylate is a synthetic analogue of coenzyme Q10. Its chemical name is [10-(4,5-dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)decyl]triphenylphosphonium methanesulfonate.

Chemical Synthesis Overview:

The synthesis of MitoQ involves the conjugation of a ubiquinone moiety to a TPP cation via a 10-carbon aliphatic chain. A general synthetic strategy is as follows:

-

Preparation of the Decyl-TPP side chain: A 10-carbon aliphatic chain with a terminal bromide is reacted with triphenylphosphine to form the decyl-triphenylphosphonium bromide salt.

-

Synthesis of the Ubiquinone Moiety: A protected ubiquinone precursor is synthesized.

-

Coupling Reaction: The ubiquinone precursor is coupled to the decyl-TPP side chain.

-

Deprotection and Oxidation: The protecting groups are removed, and the hydroquinone is oxidized to the active quinone form.

-

Salt Exchange: The bromide anion is exchanged for mesylate to yield the final product, Mitoquinone mesylate.

A more detailed synthetic approach involves the reduction of an intermediate quinone to a hydroquinone before introducing the triphenylphosphonium moiety, which has been shown to improve the purity of the final product.

Mechanism of Action

MitoQ's primary mechanism of action is as a potent antioxidant within the mitochondria. Once accumulated in the mitochondrial matrix, the ubiquinone moiety of MitoQ undergoes redox cycling. It is reduced to its active antioxidant form, ubiquinol (MitoQH2), by complex II of the electron transport chain. MitoQH2 can then neutralize ROS, particularly superoxide and peroxyl radicals, thereby preventing lipid peroxidation and protecting mitochondrial components from oxidative damage. After donating an electron to neutralize a free radical, the resulting ubiquinone form of MitoQ can be regenerated back to the active ubiquinol form by the respiratory chain, allowing for its continuous recycling and sustained antioxidant activity.

Signaling Pathways Modulated by MitoQ

Beyond its direct antioxidant effects, MitoQ has been shown to modulate key cellular signaling pathways involved in the response to oxidative stress and the regulation of mitochondrial homeostasis.

Nrf2/ARE Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, upregulating their expression. These genes include heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.

MitoQ treatment has been shown to promote the nuclear translocation of Nrf2 and subsequently increase the expression of its downstream target genes. This suggests that MitoQ not only directly neutralizes ROS but also enhances the cell's endogenous antioxidant defense mechanisms.

References

The Decisive Role of the Triphenylphosphonium Cation in the Mitochondrial Targeting of MitoQ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitoquinone mesylate (MitoQ) is a pioneering mitochondria-targeted antioxidant that has garnered significant attention in the scientific community for its potential therapeutic applications in a range of oxidative stress-related diseases. At the heart of its efficacy lies the triphenylphosphonium (TPP) cation, a lipophilic, positively charged moiety that directs the antioxidant ubiquinone payload specifically to the mitochondria. This technical guide provides an in-depth exploration of the fundamental role of the TPP cation in MitoQ's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.

The Triphenylphosphonium Cation: A Mitochondrial GPS

The selective accumulation of MitoQ within mitochondria is not a passive process but rather an elegant exploitation of the organelle's unique biophysical properties. The inner mitochondrial membrane maintains a significant negative membrane potential, typically between -150 mV and -180 mV, which is substantially more negative than the plasma membrane potential.[1] This strong electrochemical gradient is the primary driving force for the uptake of the positively charged TPP cation.

The lipophilic nature of the TPP cation allows it to readily pass through cellular and mitochondrial membranes.[2][3] Once inside the mitochondrial matrix, the strong negative potential effectively traps the TPP-conjugated molecule, leading to a substantial concentration of MitoQ at its site of action. This targeted accumulation is reported to be between 100- to 1000-fold greater than in the cytoplasm, a stark contrast to untargeted antioxidants like Coenzyme Q10.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and cellular effects of MitoQ, underscoring the impact of its targeted delivery.

Table 1: Cytotoxicity of MitoQ (IC50 Values)

| Cell Line | Cell Type | IC50 (µM) | Reference |

| MDA-MB-231 | Human Breast Cancer | 0.38 | |

| MDA-MB-231BR | Human Brain-Homing Breast Cancer | ~0.4 | |

| U87MG | Human Glioma | ~0.5 | |

| CMT-U27 | Canine Mammary Tumor | 5.36 | |

| CF41.Mg | Canine Mammary Gland Tumor | 7.25 | |

| Human NP Cells | Human Nucleus Pulposus Cells | 200-500 nmol/L (protective effect) |

Table 2: Effects of MitoQ on Mitochondrial and Cellular Parameters

| Parameter | Model System | Treatment | Result | Reference |

| Mitochondrial Accumulation | Various | In vitro/In vivo | 100-1000 fold increase vs. cytoplasm | |

| Mitochondrial Membrane Potential | HepG2 Cells | 1 µM MitoQ for 30 min | 11.3% increase in JC-1 red fluorescence | |

| Oxygen Consumption (Complex I) | MDA-MB-231 Cells | MitoQ | IC50 = 0.52 µM | |

| Superoxide Dismutase (SOD) Activity | Sepsis-ALI mice | MitoQ treatment | Significant increase in SOD and GSH levels | |

| Glutathione Peroxidase (GPx) Activity | Traumatic Brain Injury Model | MitoQ administration | Increased GPx activity | |

| Malondialdehyde (MDA) Levels | Traumatic Brain Injury Model | MitoQ administration | Decreased MDA content | |

| Malondialdehyde (MDA) Levels | Sepsis-ALI mice | MitoQ treatment | Significant decrease in MDA levels |

Core Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the efficacy and mechanism of action of MitoQ.

Synthesis of Mitoquinone Mesylate (MitoQ)

This protocol is adapted from a previously reported synthesis method.

Materials:

-

Idebenone

-

Dichloromethane (CH2Cl2)

-

Triethylamine (TEA)

-

Methanesulfonyl chloride (CH3SO2Cl)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH4)

-

Triphenylphosphine ((C6H5)3P)

-

Dioxane

-

Diethyl ether

-

Ethanol

Procedure:

-

Mesylation of Idebenone: Dissolve Idebenone in CH2Cl2. Add TEA and stir in an ice bath for 30 minutes. Add CH3SO2Cl and continue stirring.

-

Reduction of the Quinone: Dissolve the product from step 1 in MeOH at 0°C. Add NaBH4 to reduce the quinone to a hydroquinone.

-

Alkylation with Triphenylphosphine: Add triphenylphosphine to a solution of the hydroquinone in dioxane and reflux under an inert atmosphere for 72 hours.

-

Precipitation and Oxidation: Partially remove the solvent under reduced pressure and precipitate the product (mitoquinol) by adding diethyl ether. Dissolve the precipitate in ethanol and bubble with air for 48 hours to oxidize the mitoquinol to mitoquinone.

-

Purification: Remove the ethanol in vacuo to obtain mitoquinone mesylate as an orange foam.

Measurement of Mitochondrial Uptake by LC-MS/MS

This protocol allows for the quantification of MitoQ accumulation in isolated mitochondria.

Materials:

-

Cell culture of interest

-

MitoQ

-

Mitochondria isolation kit

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Deuterated MitoQ (d3-MitoQ) as an internal standard

Procedure:

-

Cell Treatment: Treat cultured cells with the desired concentration of MitoQ for a specified time.

-

Mitochondrial Isolation: Harvest the cells and isolate the mitochondria using a commercial mitochondrial isolation kit according to the manufacturer's instructions.

-

Sample Preparation: Lyse the isolated mitochondria and whole cells. Perform protein precipitation.

-

LC-MS/MS Analysis: Analyze the samples by reversed-phase liquid chromatography with gradient elution. Use electrospray ionization in the positive ion mode with multiple reaction monitoring (MRM) to detect and quantify MitoQ and the internal standard.

-

Quantification: Generate a calibration curve using known concentrations of MitoQ. Calculate the concentration of MitoQ in the mitochondrial and whole-cell lysates. The accumulation ratio can be determined by dividing the mitochondrial concentration by the cytosolic concentration (whole cell concentration minus mitochondrial concentration).

Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the use of the Seahorse XF Cell Mito Stress Test to measure the effect of MitoQ on mitochondrial oxygen consumption rate (OCR).

Materials:

-

Seahorse XF96 or XFe24 cell culture microplates

-

Seahorse XF Analyzer

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

Cultured cells of interest

-

MitoQ

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

-

MitoQ Treatment: Treat the cells with various concentrations of MitoQ for the desired duration.

-

Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Seahorse XF Analysis: Place the cell plate into the Seahorse XF Analyzer. Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Data Analysis: Analyze the OCR data to determine the effect of MitoQ on different parameters of mitochondrial respiration.

Western Blot Analysis of Signaling Proteins

This protocol describes the detection of proteins involved in signaling pathways modulated by MitoQ, such as Nrf2, AMPK, and mTOR.

Materials:

-

Cultured cells or tissue homogenates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nrf2, anti-phospho-AMPK, anti-phospho-mTOR, and loading controls like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer. Quantify protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C (typical dilutions range from 1:500 to 1:3000).

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL kit and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control.

Signaling Pathways and Logical Relationships

The targeted delivery of MitoQ to the mitochondria allows it to modulate several key signaling pathways involved in cellular stress responses and metabolism. The following diagrams, generated using Graphviz (DOT language), illustrate these complex interactions.

MitoQ's Core Mechanism of Action

Caption: Core mechanism of MitoQ targeting and antioxidant action.

MitoQ and the Nrf2-ARE Signaling Pathway

Caption: MitoQ-mediated activation of the Nrf2-ARE antioxidant pathway.

MitoQ's Influence on the AMPK-mTOR Signaling Pathway

Caption: Modulation of the AMPK-mTOR pathway by MitoQ.

MitoQ and the NLRP3 Inflammasome Pathway

Caption: Inhibition of the NLRP3 inflammasome by MitoQ.

Conclusion

The triphenylphosphonium cation is the cornerstone of MitoQ's therapeutic potential, transforming a potent antioxidant into a precision tool for combating mitochondrial oxidative stress. Its ability to leverage the mitochondrial membrane potential results in a remarkable accumulation at the primary site of reactive oxygen species production, thereby enhancing its efficacy and minimizing off-target effects. The modulation of critical signaling pathways such as Nrf2-ARE, AMPK-mTOR, and the NLRP3 inflammasome underscores the multifaceted impact of this targeted approach. A thorough understanding of the role of the TPP cation is paramount for the continued development and application of mitochondria-targeted therapeutics in a clinical setting. This guide provides a foundational resource for researchers dedicated to advancing this promising field of medicine.

References

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Oral Mitoquinone Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitoquinone mesylate (MitoQ), a mitochondria-targeted antioxidant, has garnered significant interest for its potential therapeutic applications in a range of oxidative stress-related diseases. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of orally administered MitoQ. It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering a detailed summary of its absorption, distribution, metabolism, and excretion (ADME) profile. This document synthesizes available quantitative data, outlines detailed experimental protocols for its study, and visualizes key biological pathways and experimental workflows.

Introduction

Mitoquinone mesylate is a synthetic derivative of the endogenous antioxidant Coenzyme Q10, modified for targeted delivery to mitochondria.[1] By attaching a lipophilic triphenylphosphonium (TPP⁺) cation to the ubiquinone moiety, MitoQ is able to accumulate within the mitochondria, the primary site of cellular reactive oxygen species (ROS) production.[2] This targeted approach aims to enhance its antioxidant efficacy at the source of oxidative stress.[3] Understanding the pharmacokinetic profile of oral MitoQ is critical for its clinical development and for optimizing dosing strategies to achieve therapeutic efficacy.

Pharmacokinetics of Oral Mitoquinone Mesylate

The oral bioavailability of MitoQ has been demonstrated in both animal models and humans.[4] However, its absorption and subsequent systemic exposure can be influenced by several factors, including intracellular metabolism and the action of efflux transporters.[5]

Absorption

Following oral administration, MitoQ is absorbed from the gastrointestinal tract. Studies in Caco-2 cell monolayers, a model of intestinal absorption, suggest that its permeability is polarized, with greater transport from the basolateral to the apical side. The presence of bovine serum albumin has been shown to significantly increase the absorptive transport of MitoQ, suggesting that its binding to plasma proteins may play a role in its in vivo absorption.

Distribution

The defining characteristic of MitoQ's distribution is its accumulation in mitochondria, driven by the mitochondrial membrane potential. The positively charged TPP⁺ moiety facilitates this targeted delivery. While plasma levels of MitoQ can be measured, they may not accurately reflect the much higher concentrations achieved within tissues, particularly those with high mitochondrial density. A clinical trial (NCT04098510) has been designed to specifically measure the concentration of MitoQ in human skeletal muscle after an acute oral dose.

Metabolism

Once absorbed, MitoQ undergoes metabolic transformation. The ubiquinone moiety of MitoQ is reduced to its active antioxidant form, mitoquinol. This mitoquinol can then be further metabolized through conjugation reactions, forming glucuronide and sulfate conjugates. A study in rats identified four primary metabolites in plasma following a single oral dose: hydroxylated MitoQ, desmethyl MitoQ, and the glucuronide and sulfate conjugates of the quinol form.

Excretion

The precise routes and rates of excretion for MitoQ and its metabolites in humans have not been fully elucidated in the available literature.

Quantitative Pharmacokinetic Data

While several clinical trials have utilized oral MitoQ at doses ranging from 20 mg to 80 mg per day, and even acute doses of 160 mg, detailed quantitative pharmacokinetic parameters in humans, such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve), are not extensively reported in publicly available literature. One study in healthy older adults did confirm that oral supplementation with 20 mg/day of MitoQ for six weeks resulted in significantly higher plasma concentrations of MitoQ compared to a placebo group.

The following tables summarize the available quantitative data from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Oral Mitoquinone in Rats

| Parameter | Value | Species/Model | Dose | Source |

| Metabolites Identified | Hydroxylated MitoQ, Desmethyl MitoQ, Mitoquinol glucuronide, Mitoquinol sulfate | Wistar Rats | Single oral dose | |

| LC-MS/MS Calibration Range | 0.5 - 250 ng/mL | Rat Plasma | N/A | |

| LC-MS/MS Limit of Quantitation | 0.5 ng/mL | Rat Plasma | N/A |

Table 2: Oral Dosing Regimens of Mitoquinone Mesylate in Human Clinical Trials

| Dose | Frequency | Duration | Study Population | Source |

| 20 mg | Daily | 6 weeks | Healthy older adults (60-79 years) | |

| 40 - 80 mg | Not specified | Not specified | Hepatitis C patients | |

| 160 mg | Single dose | N/A | To assess acute effects on endothelial function | |

| 20 mg | Daily | 14 days | Post-exposure prophylaxis for SARS-CoV-2 |

Experimental Protocols

This section outlines the methodologies for key experiments related to the study of oral Mitoquinone mesylate's pharmacokinetics and bioavailability.

Oral Administration Protocol in a Clinical Setting

-

Objective: To administer oral Mitoquinone mesylate to human participants in a controlled clinical trial setting.

-

Materials:

-

Mitoquinone mesylate capsules (e.g., 20 mg per capsule).

-

Placebo capsules identical in appearance.

-

Water for administration.

-

Dosing logs for each participant.

-

-

Procedure:

-

Participants are instructed to take the assigned capsule(s) orally with a glass of water at a specified time each day (e.g., in the morning).

-

For studies requiring fasting, participants are instructed to take the capsule after an overnight fast.

-

The date and time of each dose are recorded in the participant's dosing log.

-

For crossover studies, a washout period is implemented between the active and placebo phases.

-

Adherence is monitored by pill counts at study visits.

-

Blood Sample Collection and Processing

-

Objective: To collect and process blood samples for the quantification of Mitoquinone and its metabolites.

-

Materials:

-

Vacutainer tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Centrifuge.

-

Pipettes and sterile, labeled cryovials.

-

-80°C freezer for sample storage.

-

-

Procedure:

-

Collect venous blood samples from participants at predetermined time points post-dose.

-

Gently invert the collection tubes to ensure proper mixing with the anticoagulant.

-

Centrifuge the blood samples at a specified speed and temperature (e.g., 1500 x g for 10 minutes at 4°C) to separate the plasma.

-

Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.

-

Aliquot the plasma into labeled cryovials.

-

Store the plasma samples at -80°C until analysis.

-

Quantification of Mitoquinone in Plasma by LC-MS/MS

-

Objective: To accurately measure the concentration of Mitoquinone in plasma samples using liquid chromatography-tandem mass spectrometry.

-

Protocol adapted from a validated method in rat plasma:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile) to the plasma sample.

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

Incorporate a deuterated internal standard (e.g., d3-MitoQ10 mesylate) to correct for matrix effects and variations in instrument response.

-

-

Liquid Chromatography:

-

Use a reversed-phase C18 column.

-

Employ a gradient elution with a mobile phase consisting of acetonitrile, water, and formic acid.

-

-

Tandem Mass Spectrometry:

-

Utilize an electrospray ionization (ESI) source in the positive ion mode.

-